2,6-Difluorobenzaldehyde

Catalog No.
S705457
CAS No.
437-81-0
M.F
C7H4F2O
M. Wt
142.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorobenzaldehyde

CAS Number

437-81-0

Product Name

2,6-Difluorobenzaldehyde

IUPAC Name

2,6-difluorobenzaldehyde

Molecular Formula

C7H4F2O

Molecular Weight

142.1 g/mol

InChI

InChI=1S/C7H4F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H

InChI Key

SOWRUJSGHKNOKN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C=O)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)F

Synthesis of Pharmaceuticals and Bioactive Compounds:

The presence of fluorine atoms in 2,6-Difluorobenzaldehyde alters its reactivity compared to non-fluorinated analogs. This makes it a valuable precursor for synthesizing diverse pharmaceutical and bioactive compounds. For example, a study published in Cell & Molecular Immunology (2023) describes its use in the synthesis of 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil, a potential antitumor agent [].

Development of Functional Materials:

2,6-Difluorobenzaldehyde can be incorporated into the structure of various functional materials, influencing their properties. A recent publication in Advanced Functional Materials (2023) highlights its application in the synthesis of novel materials with potential applications in organic electronics and optoelectronic devices [].

Organic Synthesis and Medicinal Chemistry:

The distinctive properties of 2,6-Difluorobenzaldehyde make it a versatile tool in organic synthesis and medicinal chemistry research. Its reactive aldehyde group allows for further functionalization through various chemical reactions, enabling the creation of complex and diverse molecules with potential therapeutic applications [].

2,6-Difluorobenzaldehyde is an aromatic aldehyde characterized by the presence of two fluorine atoms located at the 2 and 6 positions of a benzaldehyde structure. Its molecular formula is C₇H₄F₂O, and it has a molecular weight of 142.1 g/mol. The compound appears as a clear light yellow to bright yellow liquid with a melting point of 15-17 °C and a boiling point of 82-84 °C at reduced pressure (15 mmHg) . It is sensitive to air and must be stored under controlled conditions, typically between 2-8 °C .

2,6-Difluorobenzaldehyde serves as a versatile reactant in various organic synthesis reactions. Notable reactions include:

  • One-Pot Cyclocondensation: It can react with ethyl cyanoacetate and thiourea to synthesize 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil.
  • Wittig Olefination: This reaction involves the formation of (3E)-4-(2,6-difluorophenyl)-3-buten-2-one by reacting with acetylmethylidenetriphenyl phosphorane.
  • Benzimidazole Synthesis: Reacting with 1,2-phenylenediamine in the presence of p-toluenesulfonic acid yields 1-(2,6-Difluorobenzyl)-2-(2,6-difluorophenyl)-benzimidazole .

While specific biological activities of 2,6-difluorobenzaldehyde are not extensively documented, its structural features suggest potential interactions with biological systems. Compounds containing fluorine often exhibit altered pharmacokinetic properties, which can lead to enhanced biological activity or selectivity in medicinal chemistry applications. Further research is needed to elucidate its specific biological effects.

The synthesis of 2,6-difluorobenzaldehyde can be achieved through various methods:

  • Fluoridation of 2,6-Dichlorobenzaldehyde: An industrial method involves using tetrabutylammonium chloride as a catalyst and potassium fluoride for fluoridation under anhydrous conditions. The process yields high-quality products with a good conversion rate .

    Steps include:
    • Dissolving tetramethylene sulfone in toluene and removing water.
    • Adding potassium fluoride and tetrabutylammonium chloride to the dichlorobenzaldehyde under nitrogen protection.
    • Distilling the product mixture under vacuum to obtain pure 2,6-difluorobenzaldehyde.
  • Alternative Synthetic Routes: Other methods may involve different starting materials or conditions but generally focus on halogen exchange reactions or direct fluorination techniques .

2,6-Difluorobenzaldehyde finds applications in various fields:

  • Organic Synthesis: It is used as a building block for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: The compound serves as an intermediate in the production of liquid crystal materials.
  • Research: It is utilized in academic research for studying reaction mechanisms involving fluorinated compounds .

Several compounds share structural similarities with 2,6-difluorobenzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
BenzaldehydeC₇H₆OParent compound without fluorine substituents.
3-FluorobenzaldehydeC₇H₅FOContains one fluorine atom at position 3.
4-FluorobenzaldehydeC₇H₅FOContains one fluorine atom at position 4.
2-ChlorobenzaldehydeC₇H₅ClOContains chlorine instead of fluorine.
4-BromobenzaldehydeC₇H₅BrOContains bromine instead of fluorine.

Uniqueness: The presence of two fluorine atoms at positions 2 and 6 distinguishes 2,6-difluorobenzaldehyde from these similar compounds, potentially imparting unique chemical properties such as increased lipophilicity and altered reactivity patterns compared to its non-fluorinated counterparts.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

437-81-0

Wikipedia

2,6-Difluorobenzaldehyde

Dates

Modify: 2023-08-15

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